molecular formula C18H12N4O6 B14297901 5,5'-[(E)-Diazenediyl]bis[2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione] CAS No. 116188-94-4

5,5'-[(E)-Diazenediyl]bis[2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione]

Cat. No.: B14297901
CAS No.: 116188-94-4
M. Wt: 380.3 g/mol
InChI Key: BRCVJCMRUJPLSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5’-[(E)-Diazenediyl]bis[2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione] is a chemical compound known for its unique structure and properties It belongs to the class of diazenediyl compounds, which are characterized by the presence of a diazene group (N=N) linking two aromatic systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-[(E)-Diazenediyl]bis[2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione] typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione with a diazene precursor. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper complexes to facilitate the formation of the diazene linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5,5’-[(E)-Diazenediyl]bis[2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5’-[(E)-Diazenediyl]bis[2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5’-[(E)-Diazenediyl]bis[2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione] involves its interaction with molecular targets such as enzymes and receptors. The diazene group can undergo redox reactions, influencing cellular redox states and modulating enzyme activity. The compound’s hydroxymethyl groups can form hydrogen bonds with biological macromolecules, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-[(E)-Diazenediyl]bis[2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione] is unique due to its diazene linkage, which imparts distinct redox properties and potential for diverse chemical modifications. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research .

Properties

CAS No.

116188-94-4

Molecular Formula

C18H12N4O6

Molecular Weight

380.3 g/mol

IUPAC Name

2-(hydroxymethyl)-5-[[2-(hydroxymethyl)-1,3-dioxoisoindol-5-yl]diazenyl]isoindole-1,3-dione

InChI

InChI=1S/C18H12N4O6/c23-7-21-15(25)11-3-1-9(5-13(11)17(21)27)19-20-10-2-4-12-14(6-10)18(28)22(8-24)16(12)26/h1-6,23-24H,7-8H2

InChI Key

BRCVJCMRUJPLSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N=NC3=CC4=C(C=C3)C(=O)N(C4=O)CO)C(=O)N(C2=O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.